Fmoc-Trp(Boc)-OH
CAS No.: 143824-78-6
Cat. No.: VC21536730
Molecular Formula: C31H30N2O6
Molecular Weight: 526.6 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 143824-78-6 |
---|---|
Molecular Formula | C31H30N2O6 |
Molecular Weight | 526.6 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Standard InChI | InChI=1S/C31H30N2O6/c1-31(2,3)39-30(37)33-17-19(20-10-8-9-15-27(20)33)16-26(28(34)35)32-29(36)38-18-25-23-13-6-4-11-21(23)22-12-5-7-14-24(22)25/h4-15,17,25-26H,16,18H2,1-3H3,(H,32,36)(H,34,35)/t26-/m0/s1 |
Standard InChI Key | ADOHASQZJSJZBT-SANMLTNESA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES | CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Chemical Properties and Structure
Fmoc-Trp(Boc)-OH is characterized by specific chemical and physical properties that influence its behavior and applications in peptide synthesis.
Physical and Chemical Characteristics
Fmoc-Trp(Boc)-OH appears as a white solid with the molecular formula C31H30N2O6 and a molecular weight of 526.58 . The compound's systematic chemical name is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid . It exhibits specific solubility characteristics, being highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol (EtOH), but insoluble in water .
Structural Properties and Identification
The compound features several key structural components that contribute to its function in peptide synthesis:
Table 1: Structural and Identification Properties of Fmoc-Trp(Boc)-OH
Property | Value/Description |
---|---|
CAS Registry Number | 143824-78-6 |
Molecular Formula | C31H30N2O6 |
Molecular Weight | 526.58 |
Physical Appearance | White solid |
Solubility | ≥62.3 mg/mL in DMSO; ≥61.1 mg/mL in EtOH; insoluble in H2O |
Common Synonyms | FMOC-L-TRP(BOC)-OH, FMOC-TRP(BOC), FMOC-L-TRP(BOC), N1-Boc-NaL-pha-Fmoc-L |
These properties facilitate proper handling and application of the compound in laboratory settings and provide important identification parameters for quality control purposes .
Applications in Peptide Synthesis
Fmoc-Trp(Boc)-OH finds significant applications in peptide synthesis, particularly in contexts requiring precise control over tryptophan incorporation.
Solid-Phase Peptide Synthesis
The compound is primarily utilized in Fmoc solid-phase peptide synthesis (SPPS), where it serves as a protected tryptophan derivative that overcomes common challenges associated with incorporating this amino acid into peptide sequences . Specifically, it is instrumental in:
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Synthesizing analogs of glucagon-like peptide-1 (GLP-1) for the treatment of type 2 diabetes
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Preparing various tryptophan-containing peptides with improved efficiency and purity
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Creating complex bioactive peptides where tryptophan's integrity must be maintained throughout the synthesis process
Specialized Applications with Arginine-Containing Peptides
Fmoc-Trp(Boc)-OH is particularly recommended for the synthesis of peptides containing both arginine and tryptophan residues . During the deprotection of arginine-containing peptides, sulfonyl protecting groups released from arginine side chains can reattach to tryptophan residues, despite the use of scavenger additives in the cleavage mixture . The use of Fmoc-Trp(Boc)-OH significantly minimizes this side reaction, resulting in purer crude peptides with higher yields .
Research Findings and Comparative Studies
Several research studies have investigated the properties and performance of Fmoc-Trp(Boc)-OH compared to other protected tryptophan derivatives and alternative synthesis strategies.
Inhibitory Properties
Research has identified Fmoc-Trp(Boc)-OH as having potential inhibitory properties. In comparative studies examining various Fmoc-amino acids as selective inhibitors, Fmoc-Trp(Boc)-OH showed a significant decrease in relative activity compared to the unmodified Fmoc-Trp . Measurement of the inhibition constant (KI value) revealed that the inclusion of a t-butoxycarbonyl group on the side chain of Fmoc tryptophan led to an eightfold lower KI value compared to Fmoc tryptophan alone . This finding suggests that modifications of amino acid side chains can be strategically designed to create inhibitors with higher affinity for specific targets .
Comparative Performance in Peptide Synthesis Strategies
Research comparing the Boc and Fmoc strategies in solid-phase peptide synthesis has demonstrated advantages of the Fmoc approach, particularly for peptides containing hydrophobic amino acids like tryptophan . During the preparation of tachykinin antagonists containing multiple tryptophan residues, researchers encountered difficulties with the Boc strategy, specifically in coupling hydrophobic amino acids D-Trp and Val . These syntheses yielded considerable amounts of deletion sequences despite negative Kaiser tests after each coupling .
When the same syntheses were repeated using the Fmoc strategy on a newly developed DOD resin for peptide amides with DCC/HOBt chemistry, superior results were achieved in terms of yield and purity of the crude peptides . This demonstrates the particular advantage of Fmoc-protected tryptophan derivatives like Fmoc-Trp(Boc)-OH in challenging peptide syntheses .
Advantages in Peptide Synthesis
Fmoc-Trp(Boc)-OH offers several significant advantages over standard protected tryptophan derivatives in peptide synthesis applications.
Protection Against Side Reactions
The compound provides essential protection against common side reactions that can compromise tryptophan residues during peptide synthesis:
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Protects the indole nitrogen from alkylation during synthesis and cleavage steps
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Prevents sulfonation of the tryptophan side chain, a common side reaction that reduces yield and purity
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During cleavage with trifluoroacetic acid (TFA), generates an N-in-carboxy indole intermediate that further protects tryptophan from unwanted modifications
Improved Synthesis Outcomes
The use of Fmoc-Trp(Boc)-OH consistently leads to improved synthesis outcomes, particularly:
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Higher yields of desired peptide products compared to using standard Fmoc-Trp
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Enhanced purity of crude peptides, reducing the need for extensive purification steps
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More efficient incorporation of tryptophan into challenging peptide sequences
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Simplified workup procedures, as the N-in-carboxy protecting group is readily removed under aqueous conditions during normal peptide workup
Desired Concentration | For 1 mg | For 5 mg | For 10 mg |
---|---|---|---|
1 mM | 1.899 mL | 9.4949 mL | 18.9897 mL |
5 mM | 0.3798 mL | 1.899 mL | 3.7979 mL |
10 mM | 0.1899 mL | 0.9495 mL | 1.899 mL |
These guidelines help maintain the compound's integrity and ensure optimal performance in peptide synthesis applications .
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